2-Methyl-4-(propan-2-yl)oxetan-3-amine
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Overview
Description
2-Methyl-4-(propan-2-yl)oxetan-3-amine is an organic compound with the molecular formula C7H15NO. It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of both an amine group and an isopropyl group attached to the oxetane ring makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-aminopropyl-2-methylpropan-2-ol under acidic conditions. This reaction forms the oxetane ring and introduces the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propan-2-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Oxetane derivatives with oxidized amine groups.
Reduction: Reduced oxetane structures.
Substitution: Substituted oxetane compounds with various functional groups.
Scientific Research Applications
2-Methyl-4-(propan-2-yl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring’s unique structure allows it to participate in ring-opening reactions, which can modulate the compound’s biological effects. Pathways involved include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(propan-2-yl)oxetan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-Methyl-4-(propan-2-yl)oxetan-3-one: Contains a carbonyl group instead of an amine group.
2-Methyl-4-(propan-2-yl)oxetan-3-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2-Methyl-4-(propan-2-yl)oxetan-3-amine is unique due to the presence of both an amine group and an isopropyl group on the oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yloxetan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-4(2)7-6(8)5(3)9-7/h4-7H,8H2,1-3H3 |
InChI Key |
JQTHWNWNIOZBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(O1)C(C)C)N |
Origin of Product |
United States |
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